7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is an organic compound characterized by its unique benzodioxine ring structure, which features both benzene and dioxine components. This compound is known for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 210.19 g/mol. The compound is classified under the category of benzodioxine derivatives, which are of significant interest due to their diverse applications in pharmaceuticals and organic synthesis.
The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid typically involves several key steps:
The molecular structure of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can be described as follows:
InChI=1S/C10H10O5/c1-13-7-4-6(10(11)12)5-8-9(7)15-3-2-14-8/h4-5H,2-3H2,1H3,(H,11,12)
.7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can participate in various chemical reactions:
These reactions allow for the derivatization of the compound, enabling further exploration of its chemical properties and potential applications .
The mechanism of action for 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid often involves interactions at the molecular level that influence biological pathways:
The compound's solubility and stability are crucial for its application in biological assays and pharmaceutical formulations .
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2